REACTION_CXSMILES
|
[NH2:1][C:2]1[C:3]2[N:4]([C:11]([CH3:15])=[C:12]([CH3:14])[N:13]=2)[CH:5]=[C:6]([C:8]([NH2:10])=[O:9])[CH:7]=1.[CH2:16]([C:18]1[CH:25]=[CH:24][CH:23]=[C:22]([CH3:26])[C:19]=1[CH2:20]Cl)[CH3:17].C(=O)([O-])[O-].[K+].[K+].[I-].[K+]>CO.C(Cl)Cl.CC(C)=O>[CH3:14][C:12]1[N:13]=[C:3]2[C:2]([NH:1][CH2:20][C:19]3[C:22]([CH3:26])=[CH:23][CH:24]=[CH:25][C:18]=3[CH2:16][CH3:17])=[CH:7][C:6]([C:8]([NH2:10])=[O:9])=[CH:5][N:4]2[C:11]=1[CH3:15] |f:2.3.4,5.6|
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Name
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8-Amino-2,3-dimethylimidazo[1,2-a]pyridine-6-carboxamide
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Quantity
|
3.3 g
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Type
|
reactant
|
Smiles
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NC=1C=2N(C=C(C1)C(=O)N)C(=C(N2)C)C
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Name
|
|
Quantity
|
2.73 g
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Type
|
reactant
|
Smiles
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C(C)C1=C(CCl)C(=CC=C1)C
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Name
|
|
Quantity
|
8 g
|
Type
|
reactant
|
Smiles
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C([O-])([O-])=O.[K+].[K+]
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Name
|
|
Quantity
|
1.1 g
|
Type
|
reactant
|
Smiles
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[I-].[K+]
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
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Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
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C(C)C1=C(CCl)C(=CC=C1)C
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Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
|
refluxed for 20 h
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Duration
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20 h
|
Type
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TEMPERATURE
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Details
|
the reaction mixture was refluxed for 7 h
|
Duration
|
7 h
|
Type
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FILTRATION
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Details
|
The reaction mixture was filtered
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Type
|
CUSTOM
|
Details
|
the solvents were evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified by column chromatography on silica gel
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Type
|
CUSTOM
|
Details
|
Crystallization from ethyl acetate
|
Name
|
|
Type
|
product
|
Smiles
|
CC=1N=C2N(C=C(C=C2NCC2=C(C=CC=C2C)CC)C(=O)N)C1C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.8 g | |
YIELD: PERCENTYIELD | 50% | |
YIELD: CALCULATEDPERCENTYIELD | 51.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |